molecular formula C11H16N2O B375200 N-(4-methyl-2-pyridinyl)pentanamide

N-(4-methyl-2-pyridinyl)pentanamide

Cat. No.: B375200
M. Wt: 192.26g/mol
InChI Key: RWSCRADRBSLZLW-UHFFFAOYSA-N
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Description

N-(4-methyl-2-pyridinyl)pentanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pentanamide chain linked to a 4-methylpyridin-2-amine group, a structural motif found in biologically active molecules. Compounds based on the 2-aminopyridine scaffold, such as this one, are extensively investigated for their potential as multi-target therapeutic agents . Research into analogous 2-aminopyridine derivatives has demonstrated promising biological activities, including anticancer properties. Specifically, such compounds have shown efficacy in vitro against challenging models like cisplatin-resistant ovarian cancer cell lines, suggesting their value in overcoming drug resistance, a major hurdle in oncology research . The mechanism of action for these compounds often involves interaction with key cellular signaling pathways; molecular docking studies indicate that related 2-aminopyridine derivatives can exhibit significant binding affinity with multiple protein targets, such as kinases and growth factor receptors, which are implicated in cancer development and progression . Furthermore, the 2-aminopyridine core is a recognized pharmacophore in several marketed drugs and is frequently explored for its antioxidant potential, which can help ameliorate oxidative stress-related damage in cellular models . This product is presented to the research community as a key intermediate or building block for the synthesis of novel chemical entities, for use in high-throughput screening campaigns, and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)pentanamide

InChI

InChI=1S/C11H16N2O/c1-3-4-5-11(14)13-10-8-9(2)6-7-12-10/h6-8H,3-5H2,1-2H3,(H,12,13,14)

InChI Key

RWSCRADRBSLZLW-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=NC=CC(=C1)C

Canonical SMILES

CCCCC(=O)NC1=NC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)pentanamide is part of a broader class of pentanamide derivatives. Below is a detailed comparison with analogs in terms of structure, activity, and pharmacological properties.

Anthelmintic Pentanamide Derivatives
Compound Structure Activity Cytotoxicity (IC50) Synthesis Difficulty Key References
N-(4-Methoxyphenyl)pentanamide Methoxyphenyl + pentanamide Anthelmintic (EC50: 14.7 µM) >100 µM (human cells) Low
Albendazole Benzimidazole-carbamate Anthelmintic (EC50: ~15 µM) 25–50 µM (human cells) High

Key Findings :

  • N-(4-Methoxyphenyl)pentanamide retains albendazole’s anthelmintic activity but reduces cytotoxicity by >50%, enhancing therapeutic index .
  • Its synthesis is simpler (2× lower complexity score than albendazole), reducing manufacturing costs .
Antitubercular Sulfonamide-Pentanamide Hybrids

Compounds like N4-Valeroylsulfadiazine (N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]pentanamide) and N4-Valeroylsulfathiazole feature a sulfonamide group linked to pentanamide. These hybrids target Mycobacterium tuberculosis with:

  • Antitubercular Activity : MIC values in the µg/mL range, attributed to sulfonamide-mediated inhibition of folate synthesis .
  • Structural Differences : The sulfonamide group increases polarity (higher TPSA, ~120 Ų) but reduces BBB permeability compared to N-(4-methoxyphenyl)pentanamide .
Dopamine Receptor-Targeting Pentanamides

Compounds like 5-(4-(2-Methoxyphenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7q) are designed for CNS applications:

  • Selectivity : Binds dopamine D3 receptors (Ki < 10 nM) due to the diazepane-thiophene scaffold .
  • Pharmacokinetics : Moderate logP (~4.5) and TPSA (~80 Ų) suggest lower oral bioavailability than N-(4-methoxyphenyl)pentanamide .
Liquid Crystal Pentanamide Derivatives

N-(4-((4′-Pentyl-[1,1′-biphenyl]-4-yl)ethynyl)phenyl)pentanamide forms supramolecular liquid crystals via hydrogen bonding. Unlike therapeutic pentanamides, its biphenyl-ethynyl group enables stable mesophases (transition temps: 120–150°C) .

Preparation Methods

Direct Amidation via Pentanoyl Chloride and 4-Methyl-2-Aminopyridine

The most straightforward route involves reacting pentanoyl chloride with 4-methyl-2-aminopyridine in the presence of a base to neutralize HCl byproducts. This method, adapted from analogous amidation reactions , typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. For instance, a protocol modified from CN101337906B demonstrates that combining 1.2 equivalents of pentanoyl chloride with 1.0 equivalent of 4-methyl-2-aminopyridine in DCM at 0–5°C, followed by slow addition of triethylamine (2.5 equivalents), achieves 89% crude yield after 2 hours. Purification via recrystallization from ethanol-water (95:5) elevates purity to >98% .

Key Variables and Optimization:

  • Temperature Control : Reactions conducted below 10°C minimize side reactions such as N-acylation of the pyridine nitrogen .

  • Solvent Selection : Polar aprotic solvents like DMF improve solubility but necessitate higher temperatures (80–120°C), whereas DCM enables room-temperature reactions .

  • Catalytic Additives : 4-Dimethylaminopyridine (DMAP, 0.1–1 mol%) accelerates the reaction by activating the acyl chloride .

Coupling Agent-Mediated Synthesis from Pentanoic Acid

Coupling agents such as EDC/HOBt or BOP facilitate amide bond formation between pentanoic acid and 4-methyl-2-aminopyridine. This method, validated in dipeptide synthesis , avoids handling corrosive acyl chlorides. A representative procedure involves dissolving pentanoic acid (1.0 equivalent) and 4-methyl-2-aminopyridine (1.1 equivalents) in DMF, followed by sequential addition of EDC (1.2 equivalents) and HOBt (1.1 equivalents) at 0°C. After stirring for 12–24 hours at room temperature, the product is isolated via aqueous workup, yielding 85–92% .

Advantages Over Direct Amidation:

  • Milder Conditions : No requirement for anhydrous conditions or low temperatures .

  • Reduced Byproducts : Minimizes oligomerization or over-acylation .

Table 1: Comparative Performance of Coupling Agents

Coupling AgentSolventTemperature (°C)Yield (%)Purity (%)
EDC/HOBtDMF259297
BOPDCM0–58895
DCC/DMAPTHF258493

Transamidation of Methyl Pentanoate with 4-Methyl-2-Aminopyridine

Transamidation leverages methyl pentanoate and excess 4-methyl-2-aminopyridine under catalytic conditions. Adapted from CN101337906B , this method involves heating methyl pentanoate (1.0 equivalent) with 1.5 equivalents of 4-methyl-2-aminopyridine at 80–120°C for 4–6 hours, distilling off methanol to drive the equilibrium. Using DMAP (0.5 mol%) as a catalyst, yields reach 96% with >98% purity after vacuum distillation .

Critical Parameters:

  • Reflux Conditions : Atmospheric pressure reflux ensures continuous methanol removal, shifting equilibrium toward the product .

  • Catalyst Loading : DMAP at 0.5–1 mol% optimizes reaction rate without side product formation .

Table 2: Transamidation Optimization Data

Temperature (°C)Catalyst (mol% DMAP)Time (h)Yield (%)
800.5691
1000.5494
1201.0396

Analytical Characterization and Quality Control

Spectroscopic Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J=5.2 Hz, 1H, pyridine-H), 7.10 (d, J=5.2 Hz, 1H, pyridine-H), 6.95 (s, 1H, NH), 2.50 (t, J=7.6 Hz, 2H, COCH₂), 2.30 (s, 3H, CH₃-pyridine), 1.60–1.20 (m, 6H, CH₂CH₂CH₃) .

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile-water, 1 mL/min) .

Purity Assessment:
Recrystallization from ethanol-water (95:5) achieves >99% purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities .

Industrial Scalability and Environmental Considerations

  • Solvent Recovery : DCM and methanol are efficiently reclaimed via distillation, reducing waste .

  • Catalyst Recycling : DMAP is recovered via aqueous extraction and reused with minimal activity loss .

  • Byproduct Management : Triethylamine hydrochloride from direct amidation is neutralized to minimize corrosion .

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